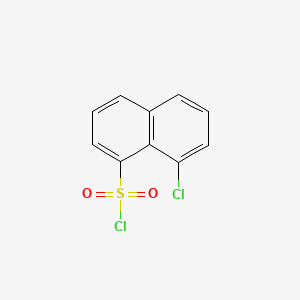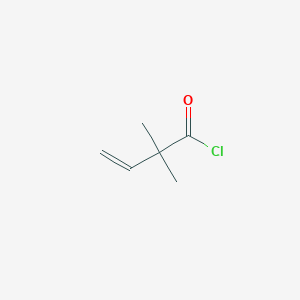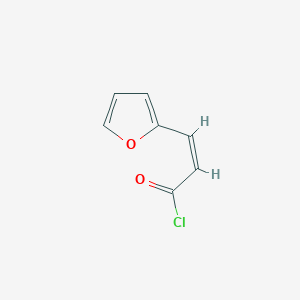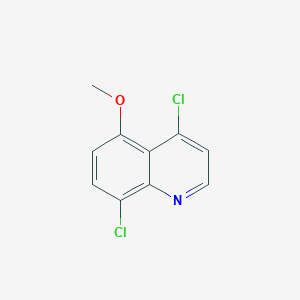
2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as MOPSO chloride and is used as a reagent in organic synthesis. MOPSO chloride has a sulfonate group that makes it a strong acid and a reactive molecule.
Applications De Recherche Scientifique
Synthesis of Complex Compounds
The compound has been utilized in the synthesis of complex organic structures. For instance, Hayun et al. (2012) synthesized a compound by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation with ammonia gas, which involved 2-methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride as an intermediate (Hayun et al., 2012).
Process Optimization in Chemical Synthesis
W. Xu et al. (2018) focused on optimizing the synthesis process of a related compound, highlighting the importance of reaction conditions like molar ratio, reaction time, and temperature in achieving high yields (W. Xu et al., 2018).
Facilitating the Synthesis of Sulfonyl Chlorides
In 1992, Dong-Wook Kim et al. described a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, showcasing the role of compounds like 2-methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride in such syntheses (Dong-Wook Kim et al., 1992).
Biological Screening and Antioxidant Activities
A. Fatima et al. (2013) synthesized a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, which involved the use of benzene sulfonyl chloride. These compounds were screened for antioxidant activities and showed prominent activity against certain enzymes (A. Fatima et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEWAIRJQKPKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518292 | |
| Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
CAS RN |
80223-79-6 | |
| Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80223-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1625758.png)
![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid](/img/structure/B1625759.png)




